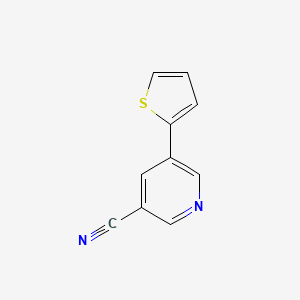

5-(Thiophen-2-yl)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-thiophen-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIJNJZPWVSQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705748 | |

| Record name | 5-(Thiophen-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346687-10-2 | |

| Record name | 3-Pyridinecarbonitrile, 5-(2-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Thiophen-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Nicotinonitrile Scaffolds in Modern Organic Synthesis and Research

Nicotinonitrile, also known as 3-cyanopyridine, and its derivatives are fundamental building blocks in the world of organic chemistry. researchgate.netekb.eg These nitrogen-containing heterocyclic compounds are core structural units in numerous natural products and synthetic drugs, making them highly valuable in medicinal chemistry and materials science. ekb.egnih.gov The pyridine (B92270) ring system, a key feature of nicotinonitrile, is one of the most prevalent N-heteroaromatics found in a wide array of physiologically active molecules. ekb.eg

The versatility of the nicotinonitrile scaffold allows for extensive functionalization, enabling the synthesis of complex molecules with diverse biological activities. researchgate.netekb.eg Researchers have successfully developed various synthetic pathways to access a wide range of nicotinonitrile analogs. researchgate.net This has led to the discovery of their therapeutic potential in several areas. For instance, certain nicotinonitrile derivatives have been developed into marketed drugs such as bosutinib, milrinone, neratinib, and olprinone. researchgate.netekb.eg

The applications of nicotinonitrile-based compounds are broad, with research demonstrating their potential as:

Anticancer agents ekb.eglongdom.org

Antihypertensive agents longdom.org

Anti-inflammatory and analgesic compounds longdom.org

Antimicrobial agents longdom.org

Cardiotonic agents longdom.org

Inhibitors of IKK-b longdom.org

The continued exploration of nicotinonitrile scaffolds in drug discovery and materials science underscores their importance in developing novel and effective chemical entities. researchgate.netekb.eg

The Role of Thiophene Moieties in Functional Organic Compounds

Thiophene (B33073), a five-membered heterocyclic ring containing a sulfur atom, is another cornerstone of modern organic and medicinal chemistry. wikipedia.orgnih.govontosight.ai Its unique electronic and structural properties make it a valuable component in the design of functional organic materials and pharmaceuticals. nih.govontosight.ai The thiophene ring is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds. nih.govresearchgate.net In fact, it has been noted that the benzene (B151609) ring in a biologically active compound can often be replaced by a thiophene ring without a loss of activity, a principle demonstrated in drugs like the NSAID lornoxicam. wikipedia.org

The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding, and the ring system itself offers multiple sites for synthetic modification. nih.gov This versatility has led to the incorporation of thiophene into a wide range of therapeutic agents with diverse activities, including:

Antimicrobial researchgate.netnih.gov

Anticancer researchgate.net

Anti-inflammatory researchgate.netnih.gov

Antipsychotic nih.gov

Antiviral

Anticonvulsant

Beyond pharmaceuticals, thiophene derivatives are crucial in materials science, where they are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The ability to form conductive polymers, such as polythiophene, further highlights the broad utility of this heterocyclic system. wikipedia.org

The Rationale for Investigating Hybrid Nicotinonitrile Thiophene Systems

Conventional Synthetic Approaches

Traditional methods for the synthesis of nicotinonitrile derivatives, including those with thiophene substituents, often rely on well-established organic reactions such as multi-component reactions, cyclization strategies, and the chemical transformation of functionalized precursors.

Multi-component Reactions for Nicotinonitrile Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are advantageous for building molecular complexity in a time- and resource-effective manner. nih.gov Several MCRs have been employed for the synthesis of nicotinonitrile scaffolds.

One notable example is the four-component reaction involving an aldehyde, an active methylene (B1212753) compound (like malononitrile), a ketone or β-ketoester, and an ammonium (B1175870) salt (such as ammonium acetate) to construct the substituted pyridine (B92270) ring of nicotinonitriles. nih.govresearchgate.net This approach allows for significant structural diversity in the final products. For instance, novel nicotinonitrile analogues bearing imidazole (B134444) or triazole moieties have been synthesized using MCRs. researchgate.net

In a specific application leading to related structures, a multi-component reaction was utilized for the synthesis of 2-chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)-nicotinonitrile. nih.gov This highlights the utility of MCRs in assembling complex heterocyclic systems containing the thiophene-nicotinonitrile core.

Table 1: Examples of Multi-component Reactions for Nicotinonitrile Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Reference |

| Aldehyde | Active Methylene Compound | Ketone/β-ketoester | Ammonium Salt | Substituted Nicotinonitrile | nih.govresearchgate.net |

| Amine | Aldehyde | α-Acidic Isocyanide | 2-Imidazoline | nih.gov | |

| --- | --- | --- | --- | --- | --- |

Cyclization Reactions in Pyridine and Furo[2,3-b]pyridine Synthesis

Cyclization reactions are fundamental to the formation of heterocyclic rings like pyridine. organic-chemistry.orgbaranlab.org The construction of the pyridine core of nicotinonitrile can be achieved through various condensation and cyclization strategies. baranlab.org A common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives, followed by an oxidation step to yield the aromatic pyridine ring. baranlab.org

The synthesis of furo[2,3-b]pyridines, which are structurally related to thiophene-substituted pyridines, often involves cyclization as a key step. For example, a palladium(II)-catalyzed synthesis of furo[2,3-b]pyridines has been developed from β-ketodinitriles and alkynes via an unusual N-H/C annulation. nih.gov This process involves the concurrent construction of the furan (B31954) and pyridine rings. nih.gov Similarly, the synthesis of furo[2,3-b]pyrroles, another related heterocyclic system, can be achieved through the thermolysis of methyl 2-azido-3-(3-furyl)propenoate, leading to the formation of the fused ring system. mdpi.com While not directly yielding 5-(thiophen-2-yl)nicotinonitrile, these cyclization strategies for related fused systems provide insight into potential synthetic routes. researchgate.net

Precursor Chemistry for Thiophene-Substituted Nicotinonitriles

The synthesis of this compound can also be approached through the modification of pre-existing thiophene or pyridine precursors. The Paal-Knorr synthesis, for instance, is a classic method for preparing thiophenes by reacting 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide. pharmaguideline.comwikipedia.org This allows for the introduction of the thiophene ring, which can then be further functionalized.

Another important precursor reaction is the Gewald aminothiophene synthesis, which involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to form 2-aminothiophenes. pharmaguideline.com These aminothiophenes can serve as versatile intermediates for further elaboration into more complex structures.

The synthesis of substituted thiophenes can also be achieved from acyclic compounds. For example, 3-substituted thiophenes can be prepared by treating a substituted succinic anhydride (B1165640) with a phosphorus-containing sulfur compound. google.com Furthermore, various methods exist for the direct C-H arylation of thiophenes, allowing for the coupling of a thiophene ring with a pre-functionalized pyridine derivative. organic-chemistry.org

Green Chemistry Approaches in Nicotinonitrile Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources and the avoidance of hazardous solvents, are increasingly being applied to the synthesis of nicotinonitriles.

Microwave and Ultrasonic Irradiation Techniques

Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. researchgate.net This is attributed to a combination of thermal effects and selective absorption of microwave energy by polar molecules. The application of microwave irradiation has been successful in various organic transformations, including the synthesis of heterocyclic compounds. nih.govresearchgate.net

Ultrasonic irradiation, another green technique, utilizes acoustic cavitation to promote chemical reactions. The combination of microwave heating and ultrasound has been shown to have synergistic effects, leading to enhanced mass and heat transfer, which is particularly beneficial in heterogeneous reaction systems. While specific examples for the synthesis of this compound using these combined techniques are not extensively documented, the general success of these methods in heterocyclic synthesis suggests their potential applicability. researchgate.net

Solvent-Free Reaction Conditions

Performing reactions in the absence of a solvent, known as solvent-free or solid-state reaction, offers significant environmental and economic advantages by reducing pollution and simplifying work-up procedures. researchgate.netcmu.edu Many organic reactions have been shown to proceed efficiently under solvent-free conditions, sometimes with enhanced selectivity compared to their solution-phase counterparts. cmu.edu

Multi-component reactions for the synthesis of nicotinonitrile derivatives have been successfully carried out under solvent-free conditions. nih.gov For example, a four-component reaction to produce a range of nicotinonitrile derivatives was achieved by heating the reactants at 110 °C without any solvent, resulting in excellent yields (68–90%) and short reaction times (40–60 min). nih.gov Similarly, the synthesis of α-aminonitriles, key precursors for various heterocyclic compounds, has been efficiently conducted from aldehydes and trimethylsilyl (B98337) cyanide under solvent-free conditions, often with nearly quantitative yields in a very short time. organic-chemistry.org These examples demonstrate the feasibility and benefits of adopting solvent-free approaches for the synthesis of nicotinonitrile structures. nih.govresearchgate.net

Catalytic Strategies for Sustainable Synthesis

The development of sustainable synthetic methods for producing complex molecules like this compound is a primary focus of modern green chemistry. Catalytic strategies are at the forefront of this effort, aiming to reduce waste, energy consumption, and the use of hazardous materials. This section details the application of various heterogeneous catalysts and other environmentally benign protocols that align with these principles.

Application of Heterogeneous Catalysts (e.g., K-10 Montmorillonite, Magnetic H-Bond Catalysts, Nanomagnetic Metal-Organic Frameworks)

K-10 Montmorillonite

Montmorillonite K-10, a type of clay, is an inexpensive, non-corrosive, and thermally stable solid acid catalyst with a high surface area. nih.govnih.gov Its Brønsted and Lewis acid sites are effective in catalyzing a variety of organic reactions. nih.gov In the context of synthesizing substituted pyridines, K-10 clay has been successfully employed in one-pot, multi-component reactions. For instance, it catalyzes the condensation of aldehydes, malononitrile, and thiophenol to produce 2-amino-3,5-dicarbonitrile-6-thiopyridines in high yields. researchgate.net

The proposed mechanism suggests that the K-10 clay initiates the condensation between an aldehyde and malononitrile. researchgate.net This is followed by a Michael addition of a thiol to the resulting adduct. The intermediate then reacts with a second molecule of malononitrile, followed by intramolecular cyclization and oxidation to form the final substituted pyridine product. researchgate.net This methodology is noted for its mild reaction conditions, short reaction times, high yields, and the reusability of the catalyst for at least three cycles without significant loss of activity. researchgate.net

Table 1: Synthesis of 2-Amino-3,5-dicarbonitrile-6-thiopyridines using K-10 Clay Catalyst Reaction conditions involve the multicomponent condensation of an aldehyde, malononitrile, and thiophenol.

| Aldehyde | Thiophenol | Yield (%) |

| Benzaldehyde | Thiophenol | 95 |

| 4-Chlorobenzaldehyde | Thiophenol | 92 |

| 4-Methoxybenzaldehyde | Thiophenol | 94 |

| 2-Naphthaldehyde | Thiophenol | 89 |

Data sourced from reference researchgate.net.

Magnetic H-Bond Catalysts

Novel magnetic catalysts designed to facilitate hydrogen bonding have emerged as effective tools for the green synthesis of nicotinonitrile derivatives. An example is Fe₃O₄@SiO₂@tosyl-carboxamide, a catalyst that incorporates magnetic nanoparticles (for easy separation) with a urea (B33335) moiety capable of acting as a hydrogen bond donor and acceptor. researchgate.netresearchgate.net

This catalyst has been successfully applied in the multicomponent synthesis of new nicotinonitrile compounds under solvent-free conditions, achieving yields between 50-73%. researchgate.net The reaction proceeds via a proposed cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. researchgate.netresearchgate.net The catalyst's role is to activate the reactants through hydrogen bonding. For example, it facilitates the conversion of a 3-oxopropanenitrile (B1221605) to its enol form, which then reacts with an aldehyde. researchgate.net The magnetic core allows for the catalyst to be easily recovered using an external magnet and reused, highlighting the sustainability of the protocol. researchgate.netresearchgate.net

Table 2: Synthesis of Nicotinonitrile Derivatives using Magnetic H-Bond Catalyst Reaction conditions: multicomponent reaction under solvent-free conditions at 100°C.

| Aldehyde | Ketone | Yield (%) | Time (min) |

| 4-Chlorobenzaldehyde | 1-(dibenzo[b,d]furan-2-yl)ethan-1-one | 73 | 45 |

| 4-Nitrobenzaldehyde | 1-(dibenzo[b,d]furan-2-yl)ethan-1-one | 68 | 50 |

| 2-Chlorobenzaldehyde | 1-(dibenzo[b,d]furan-2-yl)ethan-1-one | 65 | 55 |

| Benzaldehyde | 1-(dibenzo[b,d]furan-2-yl)ethan-1-one | 70 | 40 |

Data sourced from references researchgate.netrsc.org.

Nanomagnetic Metal-Organic Frameworks (MOFs)

Nanomagnetic metal-organic frameworks (MOFs) represent a cutting-edge class of porous, hybrid materials with exceptionally high surface areas and tunable structures. nih.govresearchgate.net A recently developed nanomagnetic MOF, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has proven to be a highly efficient catalyst for the synthesis of a wide array of nicotinonitrile derivatives. nih.govresearchgate.netresearchgate.net

The synthesis is a four-component reaction involving an oxopropanenitrile, an acetophenone (B1666503) derivative, an aldehyde, and ammonium acetate. nih.govresearchgate.net This protocol operates under solvent-free conditions at 110°C, delivering excellent yields (68–90%) in short reaction times (40–60 minutes). nih.govresearchgate.net The mechanism is also believed to be a cooperative vinylogous anomeric-based oxidation (CVABO). nih.gov Key advantages of this catalytic system include its high stability, the large surface-to-volume ratio, and the ease of separation and recyclability afforded by the magnetic core. nih.govresearchgate.net

Table 3: Synthesis of Nicotinonitrile Derivatives using Nanomagnetic MOF Catalyst Reaction conditions: four-component reaction under solvent-free conditions at 110°C.

| Aldehyde | Reactant A | Reactant B | Yield (%) | Time (min) |

| 4-Chlorobenzaldehyde | 3-oxo-3-phenylpropanenitrile | Acetophenone | 90 | 40 |

| 4-Bromobenzaldehyde | 3-oxo-3-phenylpropanenitrile | Acetophenone | 88 | 45 |

| Thiophene-2-carbaldehyde | 3-oxo-3-phenylpropanenitrile | Acetophenone | 85 | 50 |

| 4-Hydroxybenzaldehyde | 3-oxo-3-phenylpropanenitrile | Acetophenone | 80 | 60 |

Data sourced from references nih.govresearchgate.netresearchgate.net.

Hydrazinosulfonylation and Related Environmentally Benign Protocols

While a specific, named reaction "hydrazinosulfonylation" for the direct synthesis of this compound is not prominently documented, the principles of using hydrazine (B178648) and sulfonyl-containing reagents are integral to various environmentally benign synthetic strategies for related heterocyclic compounds. These methods often align with green chemistry principles by utilizing efficient, one-pot procedures and creating complex molecules from simple precursors.

The synthesis of functionalized nicotinonitriles often involves multi-component reactions where the precursors may contain hydrazide or sulfonyl groups. For instance, the synthesis of novel indolyl-pyridines bearing a sulfonamide moiety has been achieved through a four-component condensation reaction in the presence of a recyclable nanomagnetic catalyst under solvent-free conditions. researchgate.net This demonstrates the integration of sulfonyl groups into nicotinonitrile structures using green methods.

Furthermore, hydrazide-hydrazone derivatives are versatile building blocks for a variety of heterocycles, including pyridines. nih.gov The reaction of cyanoacetyl hydrazine with acetylpyridines yields hydrazide-hydrazone intermediates that can undergo a series of heterocyclization reactions to produce complex pyridine structures. nih.gov These reactions highlight the utility of the hydrazine functional group in constructing the core pyridine ring system found in nicotinonitriles.

The development of the catalysts themselves can also follow environmentally benign protocols. The magnetic H-bond catalyst Fe₃O₄@SiO₂@tosyl-carboxamide is prepared using 2-tosyl-N-(3-(triethoxysilyl)propyl)hydrazine-1-carboxamide, a linker that contains both a hydrazide and a tosyl (sulfonyl) group. researchgate.netrsc.org This illustrates how these functional groups are crucial components in the design of advanced, recyclable catalysts that promote sustainable synthesis.

These examples collectively point towards a strategy where hydrazine and sulfonyl functionalities are incorporated into either the reactants or the catalysts within green, often solvent-free, multi-component reaction frameworks to build complex nicotinonitrile and related pyridine scaffolds.

Nucleophilic Aromatic Substitution Reactions

The pyridine ring in nicotinonitrile derivatives is susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present at the C2 or C6 positions. The electron-withdrawing nature of the nitrile group at C3 facilitates these reactions.

A common strategy involves the conversion of a pyridone precursor to a chloro derivative, which can then be displaced by various nucleophiles. For instance, 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffolds, which can be synthesized via multicomponent reactions, are readily converted to their 2-chloro-nicotinonitrile counterparts using reagents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). acs.org These chloro-derivatives serve as key intermediates for introducing a variety of functional groups.

One notable example is the reaction with hydrazine hydrate, which displaces the chloride to form 2-hydrazinyl-nicotinonitrile derivatives. acs.org These hydrazinyl compounds are valuable synthons for constructing fused heterocyclic systems like triazolopyridines. acs.org

Table 1: Nucleophilic Aromatic Substitution of Nicotinonitrile Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4-(Aryl)-6-(aryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | POCl₃ / PCl₅ | 2-Chloro-4-(aryl)-6-(aryl)nicotinonitrile | acs.org |

Functional Group Interconversions of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional handle that can be converted into several other groups, significantly diversifying the molecular architecture. Standard transformations include hydrolysis to amides or carboxylic acids and reduction to primary amines. vanderbilt.edu

While specific examples detailing the interconversion of the nitrile in this compound are not extensively documented in the provided context, the chemistry of related nicotinonitrile derivatives illustrates the potential pathways. For example, nicotinonitrile precursors are often derived from or converted into amides. The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives demonstrates the conversion of a carboxylic acid (or its activated form) to an amide, a reaction that is conceptually the reverse of nitrile hydrolysis. mdpi.com

In a broader context, the conversion of nitriles can be achieved under various conditions:

Hydrolysis: Treatment with strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) can hydrolyze the nitrile to a carboxylic acid, often proceeding through an intermediate carboxamide.

Reduction: Catalytic hydrogenation (e.g., H₂/Pd) or reduction with agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine (R-CH₂NH₂). vanderbilt.edu

Addition of Nucleophiles: Organometallic reagents can add to the nitrile carbon to form ketones after hydrolysis.

These fundamental reactions highlight the potential for modifying the nitrile group of this compound to introduce new functionalities.

Cycloaddition and Annulation Reactions Leading to Fused Heterocycles

Annulation reactions involving the nitrile group are a powerful tool for constructing fused ring systems. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles or cyano esters, is a classic example that has been applied to nicotinonitrile derivatives to create fused pyridines.

A relevant synthetic route involves the initial alkylation of a 2-pyridone precursor with chloroacetone (B47974) to yield a 2-(2-oxopropoxy)nicotinonitrile derivative. This intermediate, possessing both a nitrile and an active methylene group, undergoes a base-catalyzed intramolecular cyclization. The reaction proceeds via the Thorpe-Ziegler mechanism, where a base abstracts a proton from the α-carbon of the keto group, and the resulting carbanion attacks the nitrile carbon. Subsequent tautomerization and aromatization lead to the formation of a 3-aminofuro[2,3-b]pyridine derivative. eurjchem.com

This strategy effectively uses the nitrile group as an electrophilic partner in a ring-forming reaction, leading to the creation of a new five-membered furan ring fused to the original pyridine core.

Table 2: Annulation Reaction of a Nicotinonitrile Derivative

| Reactant | Conditions | Product | Reaction Type | Reference |

|---|

Derivatization Strategies for Structure Diversification

This compound and its analogues are excellent starting points for generating diverse chemical libraries. Derivatization can be achieved by targeting the pyridine ring, the thiophene ring, or the nitrile functional group.

One effective strategy begins with the nucleophilic substitution of a 2-chloro-nicotinonitrile intermediate, as discussed in section 3.1. The resulting 2-hydrazinyl derivative is a versatile building block. acs.org For example, reaction with β-ketoesters like benzyl (B1604629) acetoacetate (B1235776) leads to the formation of N-pyrazolyl nicotinonitriles. acs.org Alternatively, treatment with acetic acid can yield fused triazolo[4,3-a]pyridine systems. acs.org

Another approach involves converting the nitrile group (or a precursor carboxylic acid) into a hydrazide (R-CONHNH₂). These hydrazides can then be reacted with a variety of reagents to build new heterocyclic rings. For instance, reaction with phenyl isothiocyanate yields a thiosemicarbazide, which can be cyclized with chloroacetic acid to form a thiazolidinone ring attached to the nicotinoyl framework. researchgate.net Similarly, reacting the hydrazide with acetylacetone (B45752) provides a direct route to pyrazole-substituted nicotinonitriles. researchgate.net

These multi-step sequences, which often begin with transformations of the core nicotinonitrile structure, allow for the systematic introduction of diverse and complex heterocyclic moieties, which is crucial for applications in medicinal chemistry and materials science.

Table 3: Examples of Derivatization Strategies

| Starting Intermediate | Reagent(s) | Resulting Moiety | Reference |

|---|---|---|---|

| 2-Hydrazinyl-nicotinonitrile | Benzyl acetoacetate | Pyrazolyl-nicotinonitrile | acs.org |

| 2-Hydrazinyl-nicotinonitrile | Acetic Acid | Triazolo[4,3-a]pyridine | acs.org |

| Nicotinic acid hydrazide | Phenyl isothiocyanate, then Chloroacetic acid | Thiazolidinone-acetamide | researchgate.net |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Techniques

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. The spectrum provides four key pieces of information: the number of signals (indicating chemically non-equivalent protons), their chemical shift (δ, in ppm, indicating the electronic environment), their integration (the relative number of protons per signal), and the signal splitting or multiplicity (revealing the number of adjacent protons).

For 5-(Thiophen-2-yl)nicotinonitrile, one would expect to observe distinct signals corresponding to the protons on the pyridine (B92270) and thiophene (B33073) rings. The aromatic region (typically δ 7.0-9.0 ppm) would show a complex pattern. The protons on the pyridine ring (at positions 2, 4, and 6) and the thiophene ring (at positions 3', 4', and 5') would each produce a unique signal. The coupling constants (J-values) between adjacent protons would be critical in definitively assigning each signal to its specific position on the heterocyclic rings.

Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically unique carbon atom typically produces a distinct signal. For this compound, signals would be expected for the ten carbon atoms in the structure. The carbon attached to the nitrile group (-CN) would likely appear in the range of δ 115-120 ppm, while the other aromatic carbons would resonate between δ 120-160 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial adjunct to ¹³C NMR. DEPT experiments differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This technique would be instrumental in confirming the assignment of the CH groups versus the quaternary (non-protonated) carbons at the ring junctions and the nitrile-substituted carbon.

Two-Dimensional NMR (e.g., COSY, HMBC, HSQC)

Two-dimensional (2D) NMR experiments provide correlation data that reveal how atoms are connected within a molecule, which is essential for assembling the complete structural puzzle. vulcanchem.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. rsc.org For this compound, COSY would reveal the connectivity of protons within the pyridine ring and within the thiophene ring, helping to trace the proton-proton networks in each aromatic system. vulcanchem.comrsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to. vulcanchem.comrsc.org Each peak in the 2D spectrum correlates a specific proton signal with its corresponding carbon signal, allowing for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. vulcanchem.com

Interactive Data Table: Expected NMR Assignments

Lacking experimental data from search results, this table illustrates the type of information that would be generated from NMR analysis. The chemical shifts are estimates based on related structures.

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | DEPT-135 | Key HMBC Correlations |

|---|---|---|---|---|

| Pyridine C2-H | 8.8 - 9.2 | 150 - 155 | CH | C4, C6, C≡N |

| Pyridine C4-H | 8.0 - 8.4 | 135 - 140 | CH | C2, C5, C6 |

| Pyridine C6-H | 8.6 - 9.0 | 148 - 153 | CH | C2, C4, C5 |

| Thiophene C3'-H | 7.3 - 7.6 | 125 - 129 | CH | C2', C5', Pyridine-C5 |

| Thiophene C4'-H | 7.1 - 7.3 | 127 - 130 | CH | C2', C3', C5' |

| Thiophene C5'-H | 7.5 - 7.8 | 124 - 128 | CH | C3', C4', Pyridine-C5 |

| Pyridine C3 (-CN) | --- | 108 - 112 | Quaternary | --- |

| Pyridine C5 | --- | 130 - 135 | Quaternary | --- |

| Thiophene C2' | --- | 138 - 142 | Quaternary | --- |

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared light by a molecule, which causes vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint. For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands. A sharp, intense band around 2220-2230 cm⁻¹ would be definitive for the nitrile (-C≡N) stretching vibration. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the pyridine and thiophene rings would be observed in the 1400-1600 cm⁻¹ region. The C-S bond vibration from the thiophene ring typically appears as a weaker band in the fingerprint region (below 1000 cm⁻¹).

Interactive Data Table: Expected FT-IR Absorption Bands

This table outlines the characteristic vibrational frequencies anticipated for the compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Nitrile (C≡N) | Stretch | 2220 - 2230 | Strong, Sharp |

| Aromatic C=C / C=N | Stretch | 1400 - 1600 | Medium-Strong |

| C-S (Thiophene) | Stretch | 680 - 710 | Weak-Medium |

Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy for Surface Analysis

Attenuated Total Reflection (ATR) is a sampling technique used with FT-IR spectroscopy that allows for the analysis of solid or liquid samples directly, with minimal to no sample preparation. mdpi.com Instead of passing through the sample, the infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample placed in contact with the crystal. This makes ATR-IR an excellent method for rapid, routine analysis and for studying the surface of materials. For a pure, solid sample of this compound, the ATR-IR spectrum would be nearly identical to a traditional FT-IR spectrum obtained via a KBr pellet, providing the same valuable information on functional groups.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental formula of a compound. For a molecule like this compound, soft ionization techniques are particularly favored as they generate intact molecular ions with minimal fragmentation. nih.govmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization method that is highly effective for analyzing polar, thermally sensitive organic molecules. nih.gov The technique involves dissolving the analyte in a solvent and spraying it through a high-voltage capillary to create charged droplets. As the solvent evaporates, intact, charged molecular ions are released into the gas phase for analysis by the mass spectrometer. mdpi.com

In the characterization of heterocyclic compounds like this compound, ESI is typically performed in the positive ion mode. ijcrt.org In this mode, the nitrogen atoms in the pyridine ring can be readily protonated. This process results in the formation of a pseudomolecular ion, most commonly the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is measured, directly providing the molecular weight of the compound plus the mass of a proton. For this compound (C₁₀H₆N₂S), the expected [M+H]⁺ ion would have an m/z value corresponding to the formula [C₁₀H₇N₂S]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard-resolution mass spectrometry by measuring the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). nih.govnih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. nih.gov When coupled with an electrospray source (HR-ESI-MS), it is a powerful tool for confirming the identity of newly synthesized compounds. amazonaws.comnih.gov

For this compound, HRMS analysis is used to confirm its elemental formula, C₁₀H₆N₂S. amazonaws.com The instrument measures the exact mass of the protonated molecular ion [M+H]⁺, and this experimental value is compared to the theoretically calculated mass for the [C₁₀H₇N₂S]⁺ ion. A close match between the found and calculated values (typically within a few parts per million, ppm) serves as definitive proof of the compound's composition.

| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) | Typical Observation |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₇N₂S]⁺ | 187.03244 | Observed as the base peak or a major ion in positive mode HR-ESI-MS, confirming the elemental composition. |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. It provides valuable information about the conjugated π-electron systems present in the structure.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy orbitals (like π and n) to higher energy empty orbitals (like π*). The structure of this compound, which features a conjugated system composed of a thiophene ring linked to a cyanopyridine moiety, is expected to exhibit distinct absorption bands.

The spectrum would likely be characterized by two main types of electronic transitions:

π → π transitions:* These high-intensity absorptions arise from the excitation of electrons within the conjugated π-system of the aromatic rings.

n → π transitions:* These lower-intensity absorptions are due to the excitation of non-bonding electrons (from the nitrogen atom of the pyridine ring and the nitrile group) into the anti-bonding π* orbital.

While specific experimental absorption maxima (λ_max) depend on the solvent and experimental conditions, the conjugated nature of the molecule suggests that these transitions would occur in the UV region. ijcrt.orgnih.gov

| Electronic Transition | Involved Orbitals | Expected Spectral Region | Structural Origin |

|---|---|---|---|

| π → π | π bonding to π anti-bonding | UV Region (~200-400 nm) | Conjugated π-system of the thiophene and pyridine rings. |

| n → π | Non-bonding to π anti-bonding | Near-UV Region (longer wavelength than π→π*) | Lone pair electrons on the pyridine nitrogen and nitrile nitrogen. |

Fluorescence spectroscopy is a type of photoluminescence spectroscopy that measures the light emitted by a substance after it has absorbed photons. Molecules with extended conjugated π-systems and structural rigidity are often fluorescent. After absorbing light and reaching an excited electronic state (as seen in UV-Vis absorption), the molecule can relax by emitting a photon, typically at a longer wavelength than the absorbed light (a phenomenon known as the Stokes shift).

The photophysical properties of this compound have been investigated in the context of developing materials for organic light-emitting diodes (OLEDs). Studies on similar donor-acceptor structures containing thiophene and pyridine units reveal that these molecules can exhibit significant photoluminescence. The thiophene ring acts as an electron donor and the cyanopyridine unit as an electron acceptor, a design that often leads to strong intramolecular charge transfer (ICT) characteristics, which can result in tunable emission properties. The fluorescence quantum yield and emission wavelength are sensitive to the molecular environment and solvent polarity. Detailed studies would characterize these properties to assess its potential for optoelectronic applications.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-(Thiophen-2-yl)nicotinonitrile, offering a lens into its electronic architecture and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and molecular properties of chemical compounds. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), would be instrumental in optimizing the molecular geometry to its lowest energy state. nih.gov This process reveals crucial information about bond lengths, bond angles, and dihedral angles between the thiophene (B33073) and pyridine (B92270) rings.

Such studies on related heterocyclic compounds have demonstrated that DFT can accurately predict structural parameters. benthamscience.com The electronic properties, including the distribution of electron density and the molecular electrostatic potential (MESP), can also be mapped. The MESP is particularly valuable as it helps to identify the electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. For thiophene derivatives, the sulfur atom and the nitrogen atom of the nitrile group are often key sites of interaction.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, characterizing it as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For organic π-conjugated molecules like this compound, the HOMO and LUMO are typically distributed across the conjugated system of the thiophene and pyridine rings.

Computational studies on similar heterocyclic systems often reveal the localization of these frontier orbitals. Analysis of the HOMO and LUMO of this compound would pinpoint the most probable sites for electron donation and acceptance, offering insights into its reaction mechanisms.

Table 1: Theoretical Frontier Molecular Orbital Parameters (Note: The following table is a hypothetical representation of the type of data that would be generated from a HOMO-LUMO analysis, as specific experimental or computational data for this compound is not publicly available.)

| Parameter | Theoretical Value | Significance |

| HOMO Energy | (e.g., -6.5 eV) | Energy of the highest occupied molecular orbital; related to the ionization potential and nucleophilicity. |

| LUMO Energy | (e.g., -1.8 eV) | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | (e.g., 4.7 eV) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Prediction of Electronic Emission Spectra and Solvatochromic Properties

The electronic absorption and emission properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method can simulate the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. Similarly, it can predict the fluorescence or phosphorescence emission spectra by modeling transitions from an excited state back to the ground state.

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a phenomenon that can also be investigated computationally. By performing TD-DFT calculations in the presence of different solvent models (e.g., using the polarizable continuum model, PCM), it is possible to predict how the absorption and emission wavelengths will shift in response to solvent polarity. This is particularly relevant for donor-acceptor molecules where the charge distribution can change significantly upon electronic excitation, leading to pronounced solvatochromic shifts. The study of solvatochromism provides insights into the nature of the excited states and the solute-solvent interactions. Machine learning approaches are also emerging as powerful tools for the prediction of emission wavelengths in organic molecules.

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are not accessible from static quantum chemical calculations. For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to model their movements over a specific period.

MD simulations can be used to explore the conformational landscape of the molecule, revealing the flexibility of the bond connecting the thiophene and pyridine rings and the preferred rotational angles. In the context of drug design, MD simulations are crucial for understanding how a ligand like this compound might interact with a biological target, such as an enzyme or receptor. These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and the conformational changes that may occur upon binding. While specific MD studies on this compound are not documented, the methodology is widely applied to similar heterocyclic systems.

In Silico Prediction of Pharmacokinetic Properties

In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify potential liabilities that could lead to the failure of a drug candidate in later stages of development.

For this compound, various computational models and software can be used to estimate key pharmacokinetic parameters. These predictions are based on the molecule's structure and physicochemical properties.

Table 2: Predicted Pharmacokinetic Properties (ADME) (Note: This table presents a hypothetical set of ADME predictions for this compound based on common in silico models. Specific data for this compound is not publicly available.)

| Property | Predicted Value/Classification | Implication |

| Molecular Weight | 186.23 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | (e.g., 2.5) | Indicates moderate lipophilicity, which can influence absorption and distribution. |

| Aqueous Solubility (LogS) | (e.g., -3.0) | Suggests moderate solubility in water, a factor in absorption. |

| Human Intestinal Absorption (HIA) | (e.g., >80%) | Predicts good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | (e.g., Low) | Suggests the compound may have limited access to the central nervous system. |

| CYP450 Inhibition (e.g., CYP2D6) | (e.g., Non-inhibitor) | Predicts a lower likelihood of drug-drug interactions mediated by this enzyme. |

| P-glycoprotein (P-gp) Substrate | (e.g., No) | Predicts that the compound is not likely to be actively pumped out of cells by this transporter. |

These in silico predictions, while needing experimental validation, provide a crucial early assessment of the drug-like potential of this compound.

Structure Activity Relationship Sar Studies

Correlating Structural Modulations with Biological Activities

The biological activity of derivatives based on the 5-(thiophen-2-yl)nicotinonitrile scaffold is significantly influenced by the nature and position of substituents on both the pyridine (B92270) and thiophene (B33073) rings. SAR studies have revealed that even minor structural modifications can lead to substantial changes in potency and selectivity across various biological targets.

For instance, in a series of nicotinonitrile derivatives, the introduction of different aryl groups at the 4-position and modifications at the 2- and 6-positions of the pyridine ring have been shown to modulate their antioxidant and cytotoxic activities. eurjchem.com A study on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, which are structurally related to this compound, highlighted the importance of the substitution pattern on the thiophene ring for biological activity. eurjchem.com The presence of chloro-substituents on the thiophene moiety, for example, can significantly impact the electronic properties and steric bulk of the molecule, thereby influencing its interaction with target proteins.

The following table summarizes the general SAR findings for nicotinonitrile derivatives, which can be extrapolated to understand the potential impact of similar modifications on this compound.

| Modification Site | Substituent/Modification | Observed Impact on Biological Activity |

| Pyridine Ring (Position 4) | Introduction of various aryl groups | Modulates antioxidant and cytotoxic activities. eurjchem.com |

| Pyridine Ring (Position 2) | Methoxy, amino, thioether linkages | Alters hydrogen bonding and lipophilicity, affecting biological response. ekb.eg |

| Pyridine Ring (Positions 2 & 3) | Formation of a fused ring (e.g., furo[2,3-b]pyridine) | Can enhance radical scavenging activity. eurjchem.com |

| Thiophene Ring | Chloro-substituents | Influences electronic properties and steric bulk, impacting protein interaction. eurjchem.com |

These findings underscore the intricate relationship between the chemical structure of this compound analogs and their biological functions, providing a roadmap for the design of new derivatives with improved therapeutic potential.

Ligand-Receptor Interactions and Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is invaluable for understanding the specific interactions that govern the biological activity of compounds like this compound and its derivatives. By simulating the binding pose and energy, researchers can gain insights into the key amino acid residues involved in the interaction and the types of forces that stabilize the ligand-receptor complex.

For derivatives containing the 5-thiophen-2-yl moiety, docking studies have often revealed the importance of this group in establishing favorable interactions within the binding pocket of a receptor. For example, in a study of 5-thiophen-2-yl pyrazole (B372694) derivatives as cannabinoid-1 (CB1) receptor antagonists, molecular docking showed that the thiophene ring participates in crucial hydrophobic interactions with the receptor. rsc.org The sulfur atom in the thiophene ring can also engage in specific interactions, such as hydrogen bonding or electrostatic interactions, with polar residues in the binding site. rsc.org

The nicotinonitrile core itself provides a rigid scaffold that positions the thiophene and other substituents in a defined orientation for optimal binding. The nitrogen atom of the pyridine ring and the cyano group can act as hydrogen bond acceptors, forming interactions with donor residues in the receptor's active site.

A hypothetical molecular docking scenario for a this compound derivative into a generic kinase inhibitor binding site might reveal the following interactions:

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residue (Example) |

| Thiophene Ring | Hydrophobic Interaction | Leucine, Valine, Isoleucine |

| Sulfur Atom (Thiophene) | Hydrogen Bond (with backbone NH) | Cysteine |

| Pyridine Ring Nitrogen | Hydrogen Bond (with donor) | Serine, Threonine |

| Cyano Group Nitrogen | Hydrogen Bond (with donor) | Lysine, Arginine |

| Aryl Substituent (at C4) | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

These computational predictions provide a structural basis for the observed SAR and guide the rational design of new analogs with enhanced affinity and selectivity. For instance, if a docking study reveals a vacant hydrophobic pocket near the thiophene ring, medicinal chemists can design new derivatives with lipophilic substituents at that position to improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational and statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

For compounds related to this compound, QSAR models have been developed to understand the key molecular features driving their biological effects. For instance, a QSAR study on a series of 5-thiophen-2-yl pyrazole derivatives as CB1 receptor antagonists successfully derived an equation to model their biological activity. rsc.org Such models often incorporate a variety of descriptors, including:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP).

A typical 2D-QSAR model can be represented by a multiple linear regression (MLR) equation of the form:

Biological Activity (e.g., pIC₅₀) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, c represents the coefficients determined by the regression analysis, and D represents the values of the molecular descriptors.

A study on thiopyrimidine-5-carbonitrile derivatives, which share the cyanopyrimidine core with the compound of interest, utilized 2D-QSAR to create models that correlated experimental pIC₅₀ values with calculated descriptors. researchgate.net The linearity of these models, indicated by the correlation factor (R²), demonstrated their predictive power. researchgate.net

The following table presents hypothetical descriptors that could be significant in a QSAR model for this compound derivatives and their potential interpretation:

| Descriptor Class | Example Descriptor | Potential Interpretation in SAR |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions in the binding pocket. |

| Topological | Wiener Index | Relates to molecular compactness, which can influence binding efficiency. |

| Quantum Chemical | LUMO Energy | Indicates the susceptibility of the molecule to nucleophilic attack, potentially relevant for covalent inhibitors. |

By employing QSAR, researchers can gain a quantitative understanding of the structural requirements for activity, complementing the qualitative insights from traditional SAR studies and guiding the design of more potent analogs of this compound.

Advanced Applications of 5 Thiophen 2 Yl Nicotinonitrile Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The fusion of a thiophene (B33073) ring and a nicotinonitrile scaffold has given rise to a class of compounds with significant therapeutic promise. The inherent properties of these two moieties contribute to the diverse biological activities observed in their derivatives.

Nicotinonitrile as a Versatile Pharmacophore in Drug Design

The nicotinonitrile, or 3-cyanopyridine, framework is a key structural component in numerous synthetic drugs and natural products. researchgate.net Its ability to form hybrids with various functional groups allows for the creation of a diverse library of compounds with a wide array of biological activities. researchgate.net The pyridine (B92270) ring system is a common feature in many physiologically active molecules, and the cyano group can participate in various interactions with biological targets, enhancing the pharmacological profile of the parent molecule. researchgate.netekb.eg The versatility of the nicotinonitrile scaffold has led to the development of several marketed drugs, highlighting its importance in medicinal chemistry. researchgate.net

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is another crucial moiety in drug design. Its aromaticity, lipophilicity, and electronic properties contribute to improved solubility, bioavailability, and metabolic stability of drug candidates. nih.gov Compounds containing a thiophene ring are known to exhibit a wide spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govsci-hub.se

Exploration of Diverse Biological Activities

The combination of the nicotinonitrile and thiophene rings in 5-(Thiophen-2-yl)nicotinonitrile derivatives has resulted in compounds with a broad range of biological activities, making them attractive candidates for further investigation in drug discovery.

Derivatives of this compound have demonstrated significant potential as anticancer agents. sci-hub.senih.gov The anticancer activity of thiophene-based compounds has been a subject of considerable research. sci-hub.senih.gov These compounds have been shown to be effective against various tumor cell lines. nih.gov For instance, certain thiophene derivatives have shown substantial antitumor effects against non-small cell lung cancer and colorectal cancer cell lines. nih.gov

The mechanisms behind their anticancer activity are varied. Some derivatives act as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis. nih.gov For example, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative was identified as a potent compound with broad-spectrum antitumor activity, inducing apoptosis through the activation of caspases and inhibiting tubulin polymerization. nih.gov Other nicotinonitrile derivatives have been found to inhibit tyrosine kinases, which are crucial for cell signaling pathways involved in cell proliferation and survival. nih.gov Novel nicotinonitrile derivatives bearing imino moieties have shown potent anticancer activity by inhibiting tyrosine kinase and inducing apoptosis. nih.gov

Here is a table summarizing the anticancer activity of selected thiophene derivatives:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Non-small cell lung cancer) | Not Specified | Tubulin polymerization inhibitor, WEE1 kinase inhibitor |

| 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) | MCF-7 (Breast cancer) | 1.91 | Estrogen receptor alpha (ERα) inhibitor |

| Compound 8 (a nicotinonitrile derivative) | Not Specified | 311 nM (Tyrosine Kinase IC50) | Tyrosine kinase inhibitor |

| Compound 5g (a nicotinonitrile derivative) | Not Specified | 352 nM (Tyrosine Kinase IC50) | Tyrosine kinase inhibitor |

Thiophene derivatives have long been recognized for their antimicrobial properties. nih.govfrontiersin.org The thiophene ring is present in numerous pharmacologically important compounds with diverse therapeutic applications, including as antibacterial and antifungal agents. nih.gov

Several studies have highlighted the potent antibacterial activity of thiophene derivatives against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org For example, one thiophene derivative demonstrated greater potency than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov The mechanism of action for some of these compounds involves targeting bacterial outer membrane proteins. frontiersin.org

In addition to their antibacterial effects, certain N-(thiophen-2-yl) nicotinamide (B372718) derivatives have shown significant fungicidal activity. mdpi.comnih.gov In greenhouse bioassays, some of these compounds exhibited excellent efficacy against cucumber downy mildew, outperforming commercial fungicides. mdpi.comnih.gov

The following table presents the antimicrobial activity of some thiophene derivatives:

| Compound | Target Organism | Activity |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin |

| 2-((4-(Benzo[d] researchgate.netnih.govdioxol-5-yl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetamide 46 | Staphylococcus aureus, Escherichia coli, Streptococcus mutans | MIC/MBC values of 4.8/9.6, 4.8/9.6, and 9.6/19.7 µM, respectively |

| Amino thiophene-2-carboxamide 7b | Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis | High activity index compared to ampicillin |

| N-(thiophen-2-yl) nicotinamide derivative 4f | Pseudoperonospora cubensis (Cucumber downy mildew) | EC50 = 1.96 mg/L |

Thiophene-based compounds are known to possess anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid containing this heterocyclic ring. nih.govnih.gov Research has focused on developing novel thiophene derivatives as potent anti-inflammatory agents. nih.govpensoft.net

The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. nih.govnih.gov Methoxy-substituted thiophene derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8. nih.gov Other derivatives have demonstrated dose-dependent anti-inflammatory effects by reducing the expression of genes for IL-1β, IL-6, and TNF-α. nih.gov

Some novel thiazolo[4,5-b]pyridin-2-one derivatives, which can be considered related structures, have shown potent anti-inflammatory effects in vivo, in some cases exceeding the activity of the standard drug Ibuprofen. pensoft.net

Reactive oxygen species (ROS) can cause significant cellular damage, leading to various degenerative diseases. ekb.eg Nicotinonitrile derivatives have been investigated for their antioxidant potential, with some compounds demonstrating superior activity to the standard antioxidant, ascorbic acid. ekb.eg The cyano group attached to the pyridine ring is believed to play a role in scavenging ROS. ekb.eg

Similarly, various thiophene derivatives have been synthesized and evaluated for their antioxidant properties. nih.gov Amino thiophene-2-carboxamide derivatives, for instance, have shown significant antioxidant activity in ABTS radical scavenging assays. nih.gov The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom to free radicals.

The antioxidant activity of selected derivatives is summarized below:

| Compound | Assay | Activity |

| Nicotinonitrile derivative 2 | DPPH radical scavenging | Superior to ascorbic acid |

| Amino thiophene-2-carboxamide 7a | ABTS radical scavenging | 62.0% inhibition |

| 2-(tert-butyl)-5-methylbenzene-1,4-diol | DPPH radical scavenging | Scavenges four moles of DPPH radicals per mole of compound |

Enzyme Inhibition Mechanisms

Derivatives of this compound are recognized for their potential as enzyme inhibitors, a property attributed to the synergistic effects of the thiophene and nicotinonitrile moieties. The thiophene ring, an electron-rich heterocycle, can engage in various non-covalent interactions with enzyme active sites. nih.govnih.gov The nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors, further anchoring the molecule within the binding pocket of a target enzyme. researchgate.net

Research on related thiophene derivatives has demonstrated effective inhibition of several enzyme classes. For instance, novel substituted thiophene compounds have shown potent inhibitory activity against carbonic anhydrases (hCA I and II) and acetylcholinesterase (AChE), with inhibition constants (Ki) in the nanomolar range. nih.gov These findings suggest that derivatives of this compound could be explored for therapeutic interventions in diseases like glaucoma, Alzheimer's disease, and certain neurological disorders. nih.gov

The mechanism of inhibition often involves the interaction of the thiophene core and its substituents with key amino acid residues in the enzyme's active site. For example, in the case of PIM-1 kinase, a target in cancer therapy, pyridine and thieno[2,3-b]pyridine (B153569) derivatives have been designed to fit into the ATP-binding pocket, forming crucial hydrogen bonds and hydrophobic interactions that block the enzyme's activity. nih.gov Molecular docking studies of these compounds have corroborated the in vitro inhibitory data, highlighting the importance of the heterocyclic scaffold in achieving high-affinity binding. nih.gov

Hybrid Compounds and Multi-Targeting Approaches

The development of hybrid compounds that can modulate multiple biological targets simultaneously is a growing strategy in drug discovery for complex diseases. nih.gov The this compound scaffold is an attractive platform for designing such multi-target agents due to the distinct chemical reactivity and biological activities associated with its constituent rings.

The concept involves combining the this compound core with other pharmacophores to create a single molecule with a broader spectrum of activity. For example, by incorporating moieties known to interact with specific receptors or enzymes, researchers can design hybrid compounds that address multiple pathological pathways. This approach has been successfully applied in the development of multi-target anticancer agents where, for instance, a metal complex of a pyridine-2-carboxaldehyde thiosemicarbazone has been shown to act against DNA, induce apoptosis, and inhibit key enzymes like topoisomerase II. rsc.org

The rationale behind this strategy is that complex diseases often involve redundant or interconnected signaling pathways, making single-target therapies less effective. nih.gov By simultaneously hitting multiple nodes in a disease network, multi-target drugs can offer improved efficacy and a lower likelihood of developing resistance. Thiophene and pyridine derivatives have been investigated as scaffolds for inhibitors of transcription factors like NF-kappaB and AP-1, which are implicated in both inflammation and cancer, underscoring the potential of this compound derivatives in this area. nih.gov

Applications in Materials Science

The inherent electronic and photophysical properties of the this compound structure make it a compelling building block for advanced organic materials. ossila.com The electron-donating nature of the thiophene ring coupled with the electron-accepting character of the nicotinonitrile moiety creates an intramolecular charge-transfer system, which is a key feature for applications in organic electronics and optoelectronics. nih.gov

Organic Electronics and Optoelectronics

The field of organic electronics leverages the tunable properties of carbon-based materials to create lightweight, flexible, and cost-effective electronic devices. Thiophene-containing compounds are at the forefront of this research due to their excellent charge-transport characteristics and environmental stability. researchgate.net

Thin Film Field-Effect Transistors (TF-FETs)

Organic thin-film transistors (OTFTs) are fundamental components of flexible displays, sensors, and RFID tags. The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor used. Fused thiophene systems have demonstrated high charge carrier mobilities due to their ability to form highly ordered, π-stacked structures in the solid state. acs.org

While specific research on this compound for TF-FETs is limited, the constituent parts suggest its potential. The planarity of the thiophene-pyridine backbone would facilitate close packing in thin films, which is crucial for efficient charge transport. Copolymers based on thiadiazolo[3,4-c]pyridine, a related heterocyclic system, have been synthesized and used as the active channel in OFETs, demonstrating hole mobilities suitable for various electronic applications. nih.gov This indicates that polymers incorporating the this compound unit could also exhibit favorable semiconductor properties.

Organic Light-Emitting Diodes (OLEDs) and Lasers

In organic light-emitting diodes (OLEDs), the electroluminescence of organic materials is harnessed to produce light. Materials with high fluorescence quantum yields are essential for efficient OLEDs. Symmetrical 2,5-disubstituted thiophene derivatives containing 1,3,4-oxadiazole (B1194373) moieties have been synthesized and shown to be highly fluorescent materials with potential for OLED applications. nih.gov The combination of electron-donating and electron-accepting units within a molecule, as is present in this compound, is a common design strategy for creating efficient emitters. Thiophene derivatives have also been utilized in the fabrication of light-emitting diodes, further highlighting the versatility of this class of compounds in optoelectronic devices. nih.gov

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaics

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells. In a DSSC, a molecular dye absorbs sunlight and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The design of the dye is critical to the cell's efficiency.

The this compound scaffold contains key structural elements for a DSSC dye. The thiophene unit can act as an electron donor, while the cyano group on the pyridine ring can serve as an anchoring group to the TiO₂ surface, facilitating electron injection. The pyridine ring itself can be part of the π-conjugated bridge that connects the donor and acceptor/anchoring groups. Studies on quinoline (B57606) derivatives, which are structurally related to pyridines, have shown their potential in third-generation photovoltaics. nih.gov Furthermore, the addition of pyridine derivatives to the electrolyte in DSSCs has been shown to influence the photocurrent, indicating the electronic role of the pyridine moiety within the device. researchgate.net

The following table summarizes the key structural features of this compound and their relevance to the advanced applications discussed:

| Structural Moiety | Relevant Properties | Potential Applications |

| Thiophene Ring | Electron-rich, π-conjugated, facilitates charge transport | Enzyme Inhibition, Thin Film Field-Effect Transistors, Dye-Sensitized Solar Cells |

| Pyridine Ring | Electron-deficient, can act as a π-bridge, nitrogen atom as H-bond acceptor | Enzyme Inhibition, Organic Light-Emitting Diodes, Dye-Sensitized Solar Cells |

| Nitrile Group (-CN) | Electron-withdrawing, can act as an anchoring group, H-bond acceptor | Enzyme Inhibition, Dye-Sensitized Solar Cells |

Non-Linear Optics (NLO) Materials

The quest for advanced materials with significant non-linear optical (NLO) properties is driven by their potential applications in photonics and optoelectronics, including optical data storage and frequency conversion technologies. The fundamental design of NLO chromophores often involves a molecular architecture that facilitates intramolecular charge transfer (ICT). This is typically achieved by connecting an electron-donating group (D) to an electron-accepting group (A) through a π-conjugated bridge (D-π-A).

Derivatives of this compound are promising candidates for NLO materials due to their intrinsic D-π-A structure. In this framework, the electron-rich thiophene ring acts as the electron donor and π-bridge, while the cyanopyridine moiety functions as the electron acceptor. The nitrile group (-CN) is a strong electron-withdrawing group, which enhances the acceptor character of the pyridine ring. The extended π-conjugation across the thiophene and pyridine rings provides an efficient pathway for ICT upon photoexcitation, a key requirement for NLO activity.

Research on analogous structures supports this potential. Studies on thiophene-based pyridine derivatives have demonstrated large two-photon absorption (2PA) cross-sections, a key NLO property. Furthermore, theoretical and computational studies on various thiophene-based heterocyclic azo dyes have shown that the introduction of electron-withdrawing substituents significantly enhances NLO behavior. Specifically, nitro-substituted thiophene derivatives have displayed superior performance, underscoring the effectiveness of the D-A strategy. The replacement of phenyl rings with thiophene rings in NLO materials has been shown to result in much greater nonlinearities. While direct experimental data on the NLO properties of this compound derivatives are not extensively reported, the underlying chemical principles and findings from closely related systems suggest they are a promising class of compounds for developing materials with enhanced optical nonlinearities.

Mechanofluorochromic Probes and Smart Materials

There is currently no publicly available scientific literature describing the investigation or application of this compound derivatives as mechanofluorochromic probes or smart materials.

Bioimaging Agents

The unique photophysical properties of thiophene-containing fluorophores have led to their successful application as bioimaging agents. Derivatives of this compound, particularly those that are further functionalized, have emerged as valuable tools for visualizing cellular structures and processes.

A notable example is 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU) , a nucleoside analog derived from the thiophenyl-pyridine scaffold. This compound has been identified as a multifunctional agent capable of acting as a probe for bioimaging, a photosensitizer for photodynamic therapy, and an inhibitor of cancer cell proliferation. When applied to B16F10 murine melanoma cells, PTAU demonstrates excellent capabilities as a bioimaging agent. It localizes primarily within the mitochondria, which are crucial organelles for cellular metabolism and are key targets in many cancer therapies. This specific subcellular localization allows for high-contrast imaging of these organelles.

The utility of PTAU in bioimaging stems from its favorable photophysical characteristics. It exhibits significant fluorescence, allowing it to be easily visualized using fluorescence microscopy. Its properties make it a pioneering example of a DNA/RNA nucleobase derivative that can be used for imaging-assisted therapy. The success of PTAU paves the way for the development of a new generation of 6-azauridine (B1663090) analogs based on the thiophene framework for use as bioimaging agents. More broadly, D-π-A chromophores based on thiophene and pyridine have been synthesized and used to capture two-photon fluorescence microscopy images of HepG2 cells, indicating the general applicability of this structural class in biological studies.

Table 1: Photophysical Properties of the Bioimaging Agent PTAU

| Property | Value (in Acetonitrile) | Value (in Aqueous Buffer) | Reference |

|---|---|---|---|

| Fluorescence Quantum Yield (ΦF) | 43 ± 1% | 12 ± 1% | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 52 ± 2% | 33 ± 2% | |

| Maximum Absorption (λabs) | up to 425 nm | Not specified | |

| Intersystem Crossing Lifetime | 2.6 ± 0.2 ns | Not specified | |

| Triplet State Decay | 2.4 ± 0.3 µs | Not specified |

Catalytic Applications

Ligand Design in Transition Metal Catalysis

The this compound framework represents a versatile scaffold for the design of ligands for transition metal catalysis. The value of this structure lies in the combination of three key chemical moieties: the pyridine ring, the nitrile group, and the thiophene ring. Each of these components can play a crucial role in coordinating with a metal center and modulating its catalytic activity.

The pyridine nitrogen and the nitrogen of the nitrile group can act as donor atoms, allowing the molecule to function as a bidentate ligand, chelating to a metal center. The sulfur atom in the thiophene ring also possesses lone pairs of electrons and could potentially participate in metal coordination, opening the possibility for tridentate coordination modes. The ability to form stable chelate rings with transition metals is a cornerstone of modern catalyst design, as it often leads to more stable and selective catalysts.